molecular formula C14H17ClN2O3 B5638725 N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B5638725
M. Wt: 296.75 g/mol
InChI Key: NNCPQCXIAATXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a synthetic organic compound that belongs to the class of spirocyclic amides. This compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxa-8-azaspiro[4.5]decane core attached to a 3-chlorophenyl group and a carboxamide functional group. The presence of the spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. For example, the reaction between 1,4-dioxane-2,5-diol and 3-chloroaniline under acidic conditions can yield the desired spirocyclic intermediate.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. The spirocyclic intermediate is reacted with a carboxylic acid derivative, such as an acid chloride or an anhydride, in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and phenyl groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as alcohols or ketones.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anticonvulsant and anti-inflammatory effects.

    Industry: It is used in the development of novel materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can be compared with other similar spirocyclic compounds, such as:

    1,3,8-Triazaspiro[4.5]decane Derivatives: These compounds share a similar spirocyclic core but differ in the functional groups attached, leading to different biological activities and applications.

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a different substitution pattern on the spirocyclic core, resulting in distinct chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-11-2-1-3-12(10-11)16-13(18)17-6-4-14(5-7-17)19-8-9-20-14/h1-3,10H,4-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCPQCXIAATXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.